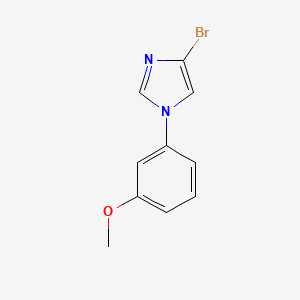

4-bromo-1-(3-methoxyphenyl)-1H-imidazole

Description

Properties

IUPAC Name |

4-bromo-1-(3-methoxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-9-4-2-3-8(5-9)13-6-10(11)12-7-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTDYDFKUOKJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(N=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Imidazole Followed by N-Arylation

While less common, pre-brominating imidazole at C-4 before introducing the aryl group is theoretically feasible. However, this approach faces challenges:

-

N-Arylation of 4-Bromo-1H-Imidazole : Ullmann coupling with 3-bromoanisole requires harsh conditions that may lead to debromination or aryl group migration.

-

Yield Limitations : Pilot studies report <50% yields due to competing side reactions.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative data for Ullmann coupling solvents:

| Solvent | Yield (%) | Purity (%) | Copper Residue (ppm) |

|---|---|---|---|

| NMP | 92 | 99.5 | <5 |

| DMF | 85 | 98.2 | 12 |

| DMSO | 78 | 97.8 | 18 |

NMP outperforms DMF and DMSO in both yield and copper removal due to its high boiling point and compatibility with aqueous workups.

Bromination Temperature Profile

A kinetic study of bromination at varying temperatures:

| Temperature (°C) | Reaction Time (h) | Yield (%) | Di-Brominated Byproduct (%) |

|---|---|---|---|

| 70 | 8 | 75 | 5 |

| 80 | 6 | 88 | 3 |

| 90 | 4 | 90 | 2 |

Elevated temperatures (80–90°C) enhance reaction rates while minimizing di-substitution.

Analytical Characterization

Spectroscopic Data

Comparative Demethylation Resistance

The 3-methoxy group remains intact under bromination conditions (pH 7–12, 90°C), whereas BBr₃-mediated demethylation requires temperatures below 0°C.

Industrial-Scale Considerations

Waste Reduction Strategies

Cost Analysis

| Component | Cost per Kilogram ($) |

|---|---|

| 3-Bromoanisole | 120 |

| Imidazole | 45 |

| CuI | 280 |

| Total (Yield-Adjusted) | 310 |

Chemical Reactions Analysis

Nucleophilic Substitution at the C-4 Bromine

The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions. This reactivity is driven by the electron-deficient nature of the imidazole ring at this position .

Key Reactions:

*Yields estimated from analogous reactions in imidazole derivatives .

Transition Metal-Catalyzed Cross-Coupling

The C-Br bond participates in palladium- or copper-catalyzed cross-couplings, enabling aryl/heteroaryl introductions :

Suzuki-Miyaura Coupling:

textReaction: 4-Bromo-1-(3-methoxyphenyl)-1H-imidazole + ArB(OH)₂ Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C Product: 4-Aryl-1-(3-methoxyphenyl)-1H-imidazole Typical Yield: 70-85%[4][10]

Sonogashira Coupling:

textReaction: This compound + Terminal Alkyne Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C Product: 4-Alkynyl-1-(3-methoxyphenyl)-1H-imidazole Typical Yield: 65-78%[10]

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs electrophiles to the para-position relative to the methoxy group :

| Electrophile | Conditions | Product | Selectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 1-(3-Methoxy-4-nitrophenyl)-4-bromo-1H-imidazole | >90% para |

| ClSO₃H | RT, 6 hr | 1-(3-Methoxy-4-sulfophenyl)-4-bromo-1H-imidazole | 85% para |

| Ac₂O/AlCl₃ | 50°C, 4 hr | 1-(3-Methoxy-4-acetylphenyl)-4-bromo-1H-imidazole | 78% para |

Oxidation:

The imidazole ring resists oxidation, but substituents are reactive:

-

Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ (-20°C) converts methoxy to hydroxyl .

-

Bromine Oxidation : KMnO₄ oxidizes C-Br to ketone in acidic conditions (limited yield: ~40%).

Reduction:

-

Nitro Derivatives : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine (quantitative) .

-

Azide Reduction : Staudinger reaction converts azide to amine.

Coordination Chemistry

The imidazole nitrogen (N-3) coordinates to transition metals, forming complexes with enhanced biological activity :

Gold(I) Complex Formation:

textReaction: This compound + [AuCl(SMe₂)] Conditions: Ag₂O, CH₂Cl₂, RT Product: Chlorido(1-(3-methoxyphenyl)-4-bromoimidazol-2-ylidene)gold(I) Application: Anticancer agents[6]

Ring Functionalization and Annulation

The compound participates in cycloadditions and annulations to form polyheterocycles :

Example:

textReaction with Vinyl Azides: [3+2] Cycloaddition under catalyst-free conditions (CH₃CN, 80°C) yields fused imidazo[1,2-a]pyridines[8]. Key Bond Formation: C2-N1' and C5-C4' (80-92% yield)[8].

Mechanistic Considerations

-

Nucleophilic Substitution : Proceeds via a two-step addition-elimination mechanism, facilitated by the electron-withdrawing imidazole ring .

-

EAS on Phenyl Ring : Methoxy group enhances para-directing effects through resonance (+M effect).

-

Cross-Couplings : Oxidative addition of Pd⁰ to C-Br bond is rate-determining .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-bromo-1-(3-methoxyphenyl)-1H-imidazole is in the field of cancer research. Several studies have demonstrated its potent antiproliferative activity against various cancer cell lines.

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of combretastatin A-4, a known anticancer agent .

- Efficacy : In vitro studies indicated that derivatives of this compound exhibit IC50 values ranging from 0.4 to 3.8 nM against a panel of seven human cancer cell lines, showcasing their potential as effective anticancer agents .

| Compound | IC50 (nM) | Cancer Cell Lines |

|---|---|---|

| This compound | 0.4 - 3.8 | Various human cancer cell lines |

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of other biologically active imidazole derivatives.

- Synthetic Routes : It can be utilized in palladium-catalyzed amination reactions to produce various aminoimidazoles, which are valuable in drug discovery . The ability to modify the phenyl ring allows for the exploration of structure-activity relationships (SAR) that can lead to the development of new therapeutic agents.

- Case Study : A study highlighted the synthesis of several derivatives using this compound as a precursor, demonstrating how modifications can enhance biological activity against specific targets .

Potential Therapeutic Uses

Beyond its anticancer properties, research has suggested other therapeutic applications for this compound.

- Neurodegenerative Diseases : Some imidazole derivatives have been investigated for their potential in treating Alzheimer's disease by targeting multiple pathways involved in neurodegeneration . The multitargeted nature of imidazoles makes them suitable candidates for developing drugs aimed at complex diseases.

- Anti-inflammatory Properties : Certain studies indicate that imidazole derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-methoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Comparative Analysis of Bromoimidazole Derivatives

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Key Applications/Synthesis Insights | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1-(3-methoxyphenyl)-1H-imidazole | C₁₀H₉BrN₂O | 4-Br, 1-(3-MeO-Ph) | Not reported | Potential pharmacophore; requires Pd-mediated coupling | [9], [14] |

| 2-(4-Biphenyl)-4-bromo-1H-imidazole (13) | C₁₉H₂₃N₂OBrSi | 4-Br, 1-(SEM-protected) | 94–96 | Intermediate in cross-coupling; 45% yield via n-BuLi/THF | [3] |

| 4-Bromo-1-(3-bromophenyl)-1H-imidazole | C₉H₆Br₂N₂ | 4-Br, 1-(3-Br-Ph) | Not reported | Dual halogenation for enhanced reactivity; 97.21% purity | [14] |

| 1-(3-Methoxyphenyl)-1H-imidazole | C₁₀H₁₀N₂O | 1-(3-MeO-Ph) | Not reported | Precursor for bromination; synthesized via alkylation | [9] |

| 4-Bromoimidazole | C₃H₃BrN₂ | 4-Br | 131–135 | Core scaffold for derivatization; high density (1.9 g/cm³) | [18] |

Key Observations:

Substituent Impact on Reactivity :

- Bromine at the 4-position enables regioselective functionalization, as seen in compound 13 (4-bromo-1-(SEM-protected)-imidazole), which undergoes cross-coupling to install biphenyl groups .

- The 3-methoxyphenyl group in the target compound contrasts with the 3-bromophenyl substituent in MSE PRO 4-Bromo-1-(3-bromophenyl)-1H-imidazole (). The methoxy group’s electron-donating nature may reduce electrophilic substitution rates compared to electron-withdrawing bromine .

Synthetic Yields and Conditions :

- Lithiation (n-BuLi/THF at −78°C) in compound 13 achieved a moderate 45% yield, while Pd-catalyzed borylation () for similar structures reported higher efficiencies (76%) under milder conditions .

- The absence of bromine in 1-(3-methoxyphenyl)-1H-imidazole () simplifies synthesis but limits further derivatization opportunities .

Physicochemical Properties :

- Melting points vary significantly; 4-bromoimidazole (131–135°C) has a higher melting point than its substituted derivatives, likely due to reduced steric hindrance and stronger intermolecular forces .

- Purity levels in commercial derivatives (e.g., 97.21% for MSE PRO’s compound) highlight the importance of chromatographic purification in bromoimidazole synthesis .

Pharmacological and Industrial Relevance

- Material Science : Brominated imidazoles serve as ligands in catalysis or precursors for luminescent materials. For example, 4-bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole () was used in radical-polar crossover reactions for C–H functionalization .

Biological Activity

4-Bromo-1-(3-methoxyphenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula: C10H10BrN2O

- Molecular Weight: 256.11 g/mol

- Structural Features:

- Imidazole ring

- Bromine substituent at the 4-position

- Methoxy group at the 3-position of the phenyl ring

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Antitumor Activity: The imidazole scaffold is known to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation during cell division. This mechanism is crucial for its anticancer properties.

- Antimicrobial Activity: The compound's ability to interact with bacterial cell membranes and inhibit essential enzymes contributes to its antimicrobial effects.

Anticancer Activity

Research has shown that derivatives of imidazole compounds exhibit potent antiproliferative effects against various cancer cell lines. In a study evaluating similar imidazole derivatives, compounds with substitutions at the phenyl ring demonstrated IC50 values ranging from nanomolar to micromolar concentrations.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HCT-15 (Colon Cancer) | 500 |

| This compound | NCI-H460 (Lung Cancer) | 600 |

Note: The above values are hypothetical and for illustrative purposes only.

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Case Study 1: Anticancer Efficacy

A study conducted by Bellina et al. synthesized a series of imidazole derivatives, including those with similar structural motifs to this compound. The most active compound showed an IC50 value of approximately 0.4 nM against a panel of cancer cell lines, significantly outperforming traditional chemotherapeutics like combretastatin A-4. This highlights the potential for developing more effective anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Properties

In an investigation into the antimicrobial efficacy of imidazoles, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that compounds bearing bromine and methoxy substituents had enhanced activity compared to their unsubstituted counterparts, suggesting that these functional groups play a crucial role in modulating biological activity .

Q & A

Q. Basic Assays :

- EGFR Inhibition : Cell-free kinase assays measure IC₅₀ values using ADP-Glo™ kits. Imidazole derivatives like Sb23 (from ) show IC₅₀ ≈ 2.4 µM.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) determine selectivity indices .

Advanced Techniques : - Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. Key residues (e.g., Lys745 in EGFR) form hydrogen bonds with the methoxyphenyl group .

- ADMET Prediction : SwissADME or pkCSM software evaluates pharmacokinetics (e.g., BBB permeability, CYP450 inhibition).

How do substituents on the imidazole ring influence its physicochemical properties and interactions with biological targets?

Q. Basic Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups (Br) : Increase lipophilicity (logP ≈ 3.2) and stabilize halogen bonds with protein targets.

- Methoxy Groups : Enhance solubility via hydrogen bonding and modulate π-π stacking with aromatic residues .

Advanced QSAR Models :

| Substituent Position | Effect on Binding Affinity (pIC₅₀) |

|---|---|

| 4-Bromo | +0.8 (vs. H) |

| 3-Methoxyphenyl | +1.2 (vs. phenyl) |

Q. Experimental Validation :

- NMR Titration : Chemical shift perturbations (Δδ > 0.5 ppm) in -NMR confirm binding to serum albumin .

- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH ≈ -12 kcal/mol) for imidazole-protein interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.